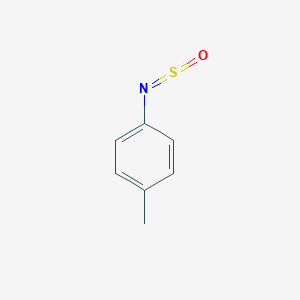

1-methyl-4-(sulfinylamino)benzene

Description

The exact mass of the compound Benzenamine, 4-methyl-N-sulfinyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHMRBYLBVCGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166332 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-42-3 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfinyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-methyl-4-(sulfinylamino)benzene from p-toluidine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-methyl-4-(sulfinylamino)benzene, an N-sulfinylamine derivative, from the readily available starting material p-toluidine. The core of this transformation lies in the reaction of p-toluidine with thionyl chloride (SOCl₂). This document outlines the underlying reaction mechanism, a detailed experimental protocol, and a summary of typical reaction parameters for the synthesis of related arylsulfinylamines. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this chemical process.

Introduction

N-Sulfinylamines, characterized by the R-N=S=O functional group, are versatile intermediates in organic synthesis. Their reactivity makes them valuable precursors for the synthesis of a variety of sulfur-nitrogen containing compounds. The synthesis of this compound from p-toluidine is a representative example of the preparation of an arylsulfinylamine from a primary aromatic amine. The most direct and common method for this transformation is the reaction of the primary amine with thionyl chloride. This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride.

Reaction Mechanism and Signaling Pathway

The reaction between p-toluidine and thionyl chloride proceeds through a nucleophilic substitution pathway at the sulfur atom. The primary amine, p-toluidine, acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of chloride ions and protons to form the final N-sulfinylamine product. The overall reaction is:

CH₃-C₆H₄-NH₂ + SOCl₂ → CH₃-C₆H₄-N=S=O + 2 HCl

A more detailed mechanistic pathway is illustrated in the diagram below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials:

-

p-Toluidine (CH₃C₆H₄NH₂)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or anhydrous benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be oven-dried and assembled while hot to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with a solution of p-toluidine in an anhydrous solvent (e.g., diethyl ether or benzene).

-

Addition of Thionyl Chloride: A solution of thionyl chloride in the same anhydrous solvent is placed in the dropping funnel. The thionyl chloride solution is added dropwise to the stirred solution of p-toluidine at a controlled temperature, typically 0-5 °C (using an ice bath). The molar ratio of p-toluidine to thionyl chloride is generally 3:1 to use the excess amine as a base to neutralize the HCl formed.[2]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of time, typically 1-3 hours, until the reaction is complete (monitoring by TLC is recommended). During the reaction, p-toluidine hydrochloride will precipitate as a white solid.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The precipitated p-toluidine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product as a liquid.

Data Presentation

Quantitative data for the synthesis of this compound is not extensively reported in the literature. However, the synthesis of various substituted N-sulfinylanilines from the corresponding anilines and thionyl chloride is known, and the yields are generally moderate to good. The following table summarizes representative yields for this class of reaction.

| Starting Aniline | Product | Reported Yield (%) |

| Aniline | N-Sulfinylaniline | 70-80 |

| 4-Bromoaniline | 4-Bromo-N-sulfinylaniline | Not specified[1] |

| 3-Nitroaniline | 3-Nitro-N-sulfinylaniline | Not specified[1] |

| 4-Chloroaniline | 4-Chloro-N-sulfinylaniline | ~75 |

| 2,4,6-Tribromoaniline | 2,4,6-Tribromo-N-sulfinylaniline | ~90 |

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from p-toluidine and thionyl chloride is a straightforward and established method for accessing this class of N-sulfinylamines. The reaction proceeds under anhydrous conditions and generally provides the product in good yield after purification. This technical guide provides a solid foundation for researchers to undertake this synthesis, with the understanding that optimization of reaction conditions may be necessary to achieve the desired outcome. The versatility of N-sulfinylamines as synthetic intermediates ensures that their preparation will remain a relevant and valuable transformation in the field of organic chemistry.

References

physical and chemical properties of N-sulfinyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-sulfinyl-p-toluidine, a member of the N-sulfinylamine family, is a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information is presented to support its application in research and development, particularly in the synthesis of novel nitrogen- and sulfur-containing compounds.

Core Physical and Chemical Properties

N-sulfinyl-p-toluidine, with the empirical formula C7H7NOS, is an aromatic sulfinylamine. While specific experimental values for some physical properties are not widely reported in the literature, a summary of its known and calculated properties is provided below.

| Property | Value | Source |

| Molecular Formula | C7H7NOS | SpectraBase[1] |

| Molecular Weight | 153.2 g/mol | SpectraBase[1] |

| CAS Number | 15795-42-3 | SpectraBase[1] |

| Appearance | Not explicitly stated, likely a solid or oil | General knowledge of similar compounds |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Spectroscopic Data:

-

13C NMR: Spectral data is available and can be accessed through specialized databases.[2] The chemical shifts provide insight into the carbon framework of the molecule.

-

Mass Spectrometry (GC-MS): The mass spectrum of N-sulfinyl-p-toluidine is available, confirming its molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: While specific peak values were not found in the immediate search, IR spectroscopy would be expected to show characteristic peaks for the N=S=O stretching vibrations, as well as aromatic C-H and C=C stretching.

Synthesis and Characterization: Experimental Protocols

The synthesis of N-sulfinyl-p-toluidine typically involves the reaction of p-toluidine with thionyl chloride. The following is a general experimental protocol based on established methods for the synthesis of N-sulfinylanilines.

Synthesis of N-sulfinyl-p-toluidine

Principle: The primary amine (p-toluidine) reacts with thionyl chloride to form the corresponding N-sulfinylamine with the elimination of hydrogen chloride. A base is often used to scavenge the HCl produced.

Materials:

-

p-Toluidine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or benzene)

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube (or nitrogen inlet), dissolve p-toluidine in the anhydrous solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Add the base to the solution.

-

Slowly add a stoichiometric amount of thionyl chloride dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

The reaction mixture will likely contain a precipitate of the hydrochloride salt of the base. Filter the mixture to remove the salt.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The synthesized N-sulfinyl-p-toluidine should be characterized to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

IR Spectroscopy: To identify the characteristic N=S=O functional group.

-

Mass Spectrometry: To confirm the molecular weight.

Chemical Reactivity and Applications

N-sulfinylamines are valuable intermediates in organic synthesis. The N=S=O group is electrophilic and can react with a variety of nucleophiles. A significant application of N-sulfinylanilines is their participation in cycloaddition reactions.

Diels-Alder Reactions

N-sulfinyl-p-toluidine can act as a dienophile in Diels-Alder reactions with dienes.[3] The N=S bond participates in the [4+2] cycloaddition, leading to the formation of six-membered heterocyclic rings. This reactivity is a powerful tool for the synthesis of complex sulfur- and nitrogen-containing scaffolds.

Below is a diagram illustrating the general workflow for a Diels-Alder reaction involving N-sulfinyl-p-toluidine.

Caption: Synthetic pathway to a dihydrothiazine oxide derivative.

Conclusion

N-sulfinyl-p-toluidine is a reactive intermediate with significant potential in synthetic organic chemistry. This guide has summarized its core properties, provided a detailed protocol for its synthesis, and highlighted its utility in cycloaddition reactions. Further research into the physical properties and broader reactivity of this compound will undoubtedly expand its applications in the development of novel molecules for the pharmaceutical and materials science industries.

References

1-methyl-4-(sulfinylamino)benzene CAS number and molecular weight

An In-depth Technical Guide to 1-Methyl-4-(sulfinylamino)benzene and its Analogue, Methyl p-Tolyl Sulfoxide

A Note on Chemical Nomenclature: The compound "this compound" is formally named N-sulfinyl-p-toluidine. While this specific chemical entity is recognized, there is a limited amount of detailed technical information available in scientific literature under this name. A structurally similar and more extensively studied compound is 1-methyl-4-(methylsulfinyl)benzene, commonly known as methyl p-tolyl sulfoxide. This guide will focus primarily on the latter, given the wealth of available data, while also providing the known information for N-sulfinyl-p-toluidine.

Part 1: N-sulfinyl-p-toluidine

N-sulfinyl-p-toluidine is a chemical compound with the sulfinylamino group (-N=S=O) attached to a p-tolyl group.

Chemical Data

| Property | Value | Reference |

| CAS Number | 15795-42-3 | [1] |

| Molecular Formula | C₇H₇NOS | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Synonyms | This compound, 4-Methyl-N-sulfinylaniline, 4-Methyl-N-sulfinylbenzenamine, 4-Methylsulfinylaniline, p-Methyl-N-sulfinylaniline, p-Toluidine, N-sulfinyl-, p-Tolylsulfinylamine, Thionyl-p-toluidine | [1] |

Due to the limited availability of in-depth experimental data for N-sulfinyl-p-toluidine, the remainder of this guide will focus on the closely related and well-documented compound, methyl p-tolyl sulfoxide.

Part 2: Methyl p-Tolyl Sulfoxide

Methyl p-tolyl sulfoxide (MTSO) is an organosulfur compound that has garnered significant interest in chemical research, particularly in the field of asymmetric synthesis. It exists as a racemic mixture and in enantiomerically pure forms, with the (R)-(+)-enantiomer being a notable example.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 934-72-5 (racemic), 1519-39-7 ((R)-(+)-enantiomer) | [2][3] |

| Molecular Formula | C₈H₁₀OS | [2] |

| Molecular Weight | 154.23 g/mol | [3] |

| Melting Point | 44-46 °C (racemic), 73-75 °C ((R)-(+)-enantiomer) | [3][4] |

| Boiling Point | 113-114 °C at 2 mmHg | [2][4] |

| Appearance | White solid | |

| Optical Activity ([α]20/D) | +145° (c = 2 in acetone) for (R)-(+)-enantiomer | [3] |

Experimental Protocols

Synthesis of Racemic (±)-Methyl p-Tolyl Sulfoxide:

A common method for the synthesis of racemic methyl p-tolyl sulfoxide involves the selective oxidation of the corresponding sulfide, methyl p-tolyl sulfide.

-

Materials: Methyl p-tolyl sulfide, hydrogen peroxide, methanol, sulfuric acid, and isopropanol.

-

Procedure: Methyl p-tolyl sulfide is dissolved in methanol. A catalytic amount of a sulfuric acid/isopropanol mixture is added to the solution. Hydrogen peroxide is then added, and the reaction mixture is stirred. The progress of the oxidation is monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the product is isolated and purified, typically by crystallization, to yield racemic methyl p-tolyl sulfoxide as a white solid.

Synthesis of (Diphenoxyphosphoryl)methyl p-tolyl sulfoxide:

This derivative is used as a Horner olefination reagent. Its synthesis is a two-step process:

-

Arbuzov Reaction: Diphenylmethyl phosphite is reacted with chloromethyl p-tolyl sulfide under heating to produce (diphenoxyphosphoryl)methyl p-tolyl sulfide.

-

Selective Oxidation: The resulting sulfide is then selectively oxidized using hydrogen peroxide in methanol with a H₂SO₄/i-PrOH catalyst to yield the desired sulfoxide.[5]

Applications in Organic Synthesis

Methyl p-tolyl sulfoxide, particularly its chiral forms, serves as a valuable reagent and building block in asymmetric synthesis.

-

(R)-(+)-Methyl p-tolyl sulfoxide is utilized in the preparation of intermediates for natural product synthesis, such as (R)-lasiodiplodin.[3]

-

Its anions can undergo addition reactions with nitrones to form optically active α-substituted N-hydroxylamines.[3]

-

It reacts with O-mesitylsulfonylhydroxylamine (MSH) to produce (-)-(R)-S-methyl-S-p-tolylsulfoximine.[3]

-

As a Lewis base, it can act as an activator for silicon tetrachloride in aza-Diels-Alder reactions.[4]

-

It is also used as a catalyst in the preparation of homoallylic alcohols through the allylation of aldehydes with allyltrichlorosilane.[4]

Structural and Spectroscopic Analysis

The structure and internal dynamics of methyl p-tolyl sulfoxide have been investigated using rotational spectroscopy. These studies have revealed a single conformer in the gas phase. The analysis of the rotational spectrum also provides insights into the electron-withdrawing effect of the sulfoxide group.[6][7]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct biological activity or involvement in signaling pathways of methyl p-tolyl sulfoxide itself for drug development purposes. However, the broader class of sulfoxides is of significant interest in medicinal chemistry. For instance, the well-known anti-ulcer drug, (S)-omeprazole, is a chiral sulfoxide. The biological activity of such compounds is often related to their ability to interact with specific enzymes or receptors.

The selective inhibition of horse liver alcohol dehydrogenase (HLADH) by the enantiomers of methyl p-tolyl sulfoxide has been utilized in a high-throughput assay for sulfoxide determination.[8] The (S)-enantiomer acts as a more potent uncompetitive inhibitor of ethanol oxidation to acetaldehyde than the (R)-enantiomer.[8]

Experimental Workflow for Enantioselective Analysis

The enantiomeric purity of methyl p-tolyl sulfoxide can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Caption: Workflow for the determination of enantiomeric excess of methyl p-tolyl sulfoxide.

This workflow illustrates the process from sample preparation to the final calculation of enantiomeric excess using chiral HPLC.[9]

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (R)-(+)-Methyl p-tolyl sulfoxide 99 1519-39-7 [sigmaaldrich.com]

- 4. Methyl p-tolyl sulfoxide 97 934-72-5 [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-sulfinyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of N-sulfinyl-p-toluidine. While a specific crystal structure for N-sulfinyl-p-toluidine is not publicly available in crystallographic databases as of late 2025, this document outlines the essential experimental protocols, from synthesis to data analysis, that would enable its determination. The information herein is compiled from established methods for similar organic compounds and serves as a roadmap for researchers seeking to elucidate the three-dimensional structure of this molecule, a critical step in understanding its physicochemical properties and potential applications in drug development.

Synthesis and Crystal Growth of N-sulfinyl-p-toluidine

The successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of N-sulfinyl-p-toluidine

A common and effective method for the synthesis of N-sulfinylanilines involves the reaction of the corresponding aniline with thionyl chloride. The following protocol is a general procedure that can be adapted for the synthesis of N-sulfinyl-p-toluidine.

Experimental Protocol:

-

Reaction Setup: A solution of p-toluidine (1 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Thionyl chloride (SOCl₂, 1.1 equivalents) is dissolved in the same dry solvent and added dropwise to the p-toluidine solution at 0 °C (ice bath). The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove any hydrochloride salt formed. The filtrate is then concentrated under reduced pressure to yield the crude N-sulfinyl-p-toluidine.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to obtain the pure compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is a crucial and often challenging step. Several methods can be employed, and the optimal conditions may need to be determined empirically.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: A suitable solvent or solvent system is chosen in which N-sulfinyl-p-toluidine is moderately soluble.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as nucleation sites.

-

Crystal Growth: The vial is loosely capped (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. The vial should be left undisturbed in a vibration-free environment.

-

Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic data and geometric parameters. The following tables illustrate the standard format for such data.

Table 1: Crystal Data and Structure Refinement for N-sulfinyl-p-toluidine (Illustrative)

| Parameter | Value (Illustrative) |

| Empirical formula | C₇H₇NOS |

| Formula weight | 153.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.0000(1) Å, α = 90° |

| b = 10.0000(2) Å, β = 90° | |

| c = 15.0000(3) Å, γ = 90° | |

| Volume | 750.00(3) ų |

| Z | 4 |

| Density (calculated) | 1.358 Mg/m³ |

| Absorption coefficient | 0.350 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.00 to 28.00° |

| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |

| Reflections collected | 10000 |

| Independent reflections | 2000 [R(int) = 0.040] |

| Completeness to theta = 25.242° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2000 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.095 |

| Largest diff. peak and hole | 0.50 and -0.40 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for N-sulfinyl-p-toluidine (Illustrative)

| Bond | Length (Å) | Angle | Angle (°) |

| S(1)-O(1) | 1.450(2) | O(1)-S(1)-N(1) | 115.0(1) |

| S(1)-N(1) | 1.550(2) | S(1)-N(1)-C(1) | 125.0(1) |

| N(1)-C(1) | 1.400(3) | N(1)-C(1)-C(2) | 120.0(2) |

| C(4)-C(7) | 1.510(3) | C(3)-C(4)-C(7) | 121.0(2) |

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.

Caption: Experimental workflow for the crystal structure analysis of N-sulfinyl-p-toluidine.

Caption: Logical steps in crystallographic structure determination.

The Discovery and Synthetic Renaissance of Sulfinylamines: A Technical Guide

Executive Summary: For over a century since their discovery, sulfinylamines (R-N=S=O) remained a chemical curiosity, their synthetic potential largely untapped. This whitepaper provides an in-depth literature review of the discovery, evolution, and modern applications of sulfinylamines. Initially characterized by their challenging synthesis and handling, the development of stable yet highly reactive sulfinylamine reagents has sparked a renaissance in their use. We detail the foundational discovery and early synthetic methods, followed by a comprehensive overview of modern, bench-stable reagents that have transformed the field. This guide focuses on core applications, including the modular synthesis of sulfinamides, the one-pot, three-component synthesis of sulfonimidamides, and the unified synthesis of sulfoximines. Detailed experimental protocols for key transformations and tabulated data on reaction scopes and yields are provided to offer a practical resource for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Sulfinylamine Chemistry

The Pioneering Discovery by Böttinger

The history of sulfinylamines dates back to 1878, when Böttinger first reported the highly vigorous reaction between thionyl chloride (SOCl₂) and aniline. This reaction yielded the first-ever sulfinylamine, N-sulfinylaniline (C₆H₅NSO). While Böttinger correctly identified the formation of a new sulfur-nitrogen compound, it was Michaelis and Herz in 1890 who revisited the reaction, confirmed the structure, and solidified the existence of this new functional group.[1]

Early Synthetic Methods and Structural Confirmation

The classical method for synthesizing sulfinylamines involves the reaction of a primary amine with thionyl chloride.[2] The stoichiometry of this reaction typically requires three equivalents of the amine for every one equivalent of thionyl chloride. One equivalent of the amine is sulfinylated, while the other two equivalents act as a base to neutralize the two molecules of hydrochloric acid (HCl) produced, forming the amine hydrochloride salt.[2]

The reaction is as follows: 3 RNH₂ + SOCl₂ → RNSO + 2 [RNH₃]Cl

This early method, while foundational, was often hampered by the reactivity of the reagents and the moisture sensitivity of the resulting sulfinylamines, particularly those derived from aliphatic amines. N-sulfinylanilines showed markedly better stability, but the general instability of the class limited their widespread adoption in organic synthesis for many decades.[1]

The Renaissance of Sulfinylamines: Modern Reagents and Enhanced Stability

The resurgence of interest in sulfinylamine chemistry is directly attributable to the development of novel, bench-stable reagents. By substituting the N-substituent with sterically demanding groups, chemists have overcome the inherent instability that plagued early research. These modern reagents are easy to handle, can be stored for extended periods, and exhibit versatile reactivity.

N-Sulfinyltritylamine (TrNSO)

Developed by the Willis group, N-sulfinyltritylamine (TrNSO) is a stable, crystalline solid that can be prepared on a decagram scale.[3][4] The bulky triphenylmethyl (trityl) group provides significant steric shielding, enhancing the reagent's stability. TrNSO has proven to be a cornerstone reagent for the one-pot, three-component synthesis of sulfonimidamides, acting as a linchpin to connect organometallic reagents and amines.[3][5]

N-Triisopropylsilyl Sulfinylamine (TIPS-NSO)

To create a sulfinylamine reagent with an easily cleavable N-substituent, the Willis group also developed N-triisopropylsilyl sulfinylamine (TIPS-NSO). This light-yellow liquid is prepared in two steps from triisopropylsilyl chloride and ammonia and is stable to refrigerated storage.[6] Its key advantage lies in the facile removal of the TIPS group under mild, fluoride-mediated conditions (e.g., with TBAF), providing direct access to valuable primary sulfinamides.[6][7]

N-Alkoxy Sulfinylamines

Further innovation led to N-alkoxy sulfinylamines, such as N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) and a biphenyl-derived variant (BiPhONSO). These reagents act as precursors to highly electrophilic sulfinyl nitrenes (R-N=S=O → [S=N]⁻ + R⁺).[8] This unique reactivity enables a unified, one-pot approach to both sulfoximines and sulfonimidamides by trapping the nitrene intermediate with carbon and nitrogen nucleophiles.[8] t-BuONSO is also used for the direct synthesis of primary sulfonamides from organometallic reagents.[9][10]

Core Applications in Modern Organic Synthesis

The development of stable sulfinylamine reagents has unlocked powerful and modular strategies for synthesizing a range of important sulfur-containing pharmacophores.

Modular Synthesis of Primary Sulfinamides

The reaction of TIPS-NSO with a broad scope of organometallic nucleophiles provides a rapid and highly efficient route to N-silyl sulfinamides. These intermediates are typically not isolated but are treated directly with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield primary sulfinamides.[11][12] This two-step, one-pot sequence is notable for its wide functional group tolerance and its use of readily available Grignard, organolithium, or organozinc reagents.[6][11]

Table 1: Scope of Primary Sulfinamide Synthesis using TIPS-NSO [11]

| Entry | Organometallic Reagent (R-[M]) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium Bromide | Phenylsulfinamide | 92 |

| 2 | 4-Fluorophenylmagnesium Bromide | 4-Fluorophenylsulfinamide | 95 |

| 3 | 2-Thienyllithium | 2-Thienylsulfinamide | 88 |

| 4 | 3-Pyridylmagnesium Chloride | 3-Pyridylsulfinamide | 71 |

| 5 | n-Butylmagnesium Chloride | n-Butylsulfinamide | 82 |

| 6 | iso-Propylmagnesium Chloride | iso-Propylsulfinamide | 84 |

| 7 | Vinylmagnesium Bromide | Vinylsulfinamide | 75 |

One-Pot, Three-Component Synthesis of Sulfonimidamides

Sulfonimidamides, valuable bioisosteres of sulfonamides, can be assembled in a highly convergent, one-pot process using TrNSO.[3][5] The sequence involves three steps:

-

Addition: An organometallic reagent (e.g., Grignard) adds to TrNSO to form an anionic N-trityl sulfinamide intermediate.

-

Chlorination: In situ chlorination of the intermediate with an oxidant like tert-butyl hypochlorite (t-BuOCl) generates a sulfonimidoyl chloride.

-

Amination: Addition of a primary or secondary amine displaces the chloride to form the N-trityl protected sulfonimidamide. A final deprotection step with acid yields the NH-sulfonimidamide.[3][13]

Table 2: Scope of One-Pot Sulfonimidamide Synthesis using TrNSO [3]

| Entry | Organometallic Reagent | Amine | Final Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluorophenyl-MgBr | Morpholine | N-(4-Fluorophenyl)-S,S-(morpholino)sulfonimidamide | 80 |

| 2 | Phenyl-MgBr | Piperidine | N-Phenyl-S,S-(piperidino)sulfonimidamide | 85 |

| 3 | 4-Methoxyphenyl-MgBr | Pyrrolidine | N-(4-Methoxyphenyl)-S,S-(pyrrolidino)sulfonimidamide | 82 |

| 4 | 4-Fluorophenyl-MgBr | Benzylamine | N-(4-Fluorophenyl)-S-benzylsulfonimidamide | 76 |

| 5 | 2-Thienyl-Li | Morpholine | N-(2-Thienyl)-S,S-(morpholino)sulfonimidamide | 71 |

Unified Synthesis of Sulfoximines via Sulfinyl Nitrenes

A powerful strategy for the rapid synthesis of both sulfoximines and sulfonimidamides relies on the generation of sulfinyl nitrene intermediates from N-alkoxy sulfinylamines like BiPhONSO.[8] The one-pot process involves the sequential addition of two nucleophiles.

-

For Sulfoximines: Two different organometallic reagents are added sequentially. The first adds to the sulfinylamine, and upon N-O bond fragmentation and nitrene formation, the second organometallic reagent is trapped to form the sulfoximine.

-

For Sulfonimidamides: An organometallic reagent is added first, followed by an amine as the second nucleophile.

This method is exceptionally fast, with reactions often completing in minutes, and provides access to a diverse set of S(VI) compounds from a common intermediate.[8]

Photocatalytic Approaches to Sulfinamides

Recent advances have leveraged photoredox catalysis to synthesize sulfinamides from abundant starting materials like carboxylic acids.[14][15][16] In a process driven by visible light (e.g., 400 nm), an acridine photocatalyst facilitates a proton-coupled electron transfer (PCET) event with a carboxylic acid. This generates an alkyl radical via decarboxylation, which is then trapped by a sulfinylamine reagent (such as TrNSO or t-BuONSO) to form the sulfinamide product.[15] This method is notable for its mild conditions and excellent functional group tolerance.

Detailed Experimental Protocols

Classic Synthesis of N-Sulfinylaniline[2]

-

Reagents: Aniline (3.0 eq.), Thionyl Chloride (1.0 eq.), Anhydrous Diethyl Ether.

-

Procedure: To a solution of aniline (3.0 eq.) in anhydrous diethyl ether, freshly distilled thionyl chloride (1.0 eq.) is added dropwise with stirring under an inert atmosphere. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature. The precipitated anilinium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to afford N-sulfinylaniline as a yellowish oil.

Synthesis of TIPS-NSO Reagent[7]

-

Step 1: Synthesis of TIPS-NH₂: Triisopropylsilyl chloride (1.0 eq.) is dissolved in anhydrous diethyl ether and cooled to -78 °C. Anhydrous ammonia is bubbled through the solution for 2 hours, resulting in a white precipitate. The reaction is warmed to 0 °C and stirred for 3 hours to remove excess ammonia. Filtration and removal of the solvent yield TIPS-NH₂.

-

Step 2: Synthesis of TIPS-NSO: Triisopropylsilyl amine (1.0 eq.) and anhydrous triethylamine (2.06 eq.) are dissolved in anhydrous diethyl ether and cooled to 0 °C. Freshly distilled thionyl chloride (1.03 eq.) is added dropwise. The slurry is stirred vigorously at 0 °C for 2 hours. The mixture is filtered through a pad of anhydrous Na₂SO₄, and the solvent is removed in vacuo to afford TIPS-NSO as a light-yellow oil in near-quantitative yield (99%).

General Protocol for Primary Sulfinamide Synthesis[6][11]

-

Reagents: TIPS-NSO (1.0 eq.), Organometallic Reagent (1.2 eq.), Anhydrous THF, Tetrabutylammonium Fluoride (TBAF, 1.0 M in THF, 2.0 eq.).

-

Procedure: An oven-dried flask containing TIPS-NSO (1.0 eq.) is placed under an inert atmosphere, and anhydrous THF is added to make a 0.1 M solution. The solution is cooled to 0 °C. The organometallic reagent (1.2 eq.) is added dropwise, and the reaction is stirred for 5 minutes at 0 °C. TBAF solution (2.0 eq.) is then added, and the mixture is allowed to warm to room temperature and stirred for 10 minutes. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography.

General Protocol for One-Pot Sulfonimidamide Synthesis[13]

-

Reagents: TrNSO (1.0 eq.), Grignard Reagent (1.0 eq.), tert-Butyl Hypochlorite (1.05 eq.), Triethylamine (1.0 eq.), Amine (1.0-1.2 eq.), Methanesulfonic Acid (5.0 eq.), Anhydrous THF.

-

Procedure: TrNSO (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. The Grignard reagent (1.0 eq.) is added dropwise, and the mixture is stirred for 5 minutes. tert-Butyl hypochlorite (1.05 eq.) is added in the dark, and stirring is continued for 15 minutes. Triethylamine (1.0 eq.) followed by the desired amine (1.0-1.2 eq.) are added, and the reaction is stirred at room temperature for 16 hours. To deprotect, methanesulfonic acid (5.0 eq.) is added, and the solution is stirred vigorously for 15 minutes. The reaction is diluted with CH₂Cl₂, washed with saturated aqueous NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are concentrated and purified by silica gel chromatography.

General Protocol for Photocatalytic Sulfinamide Synthesis[15]

-

Reagents: Carboxylic Acid (1.5 eq.), N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1.0 eq.), 9-Mesityl-10-phenylacridinium tetrafluoroborate (Photocatalyst, 10-20 mol%), Dichloromethane.

-

Procedure: The carboxylic acid, sulfinylamine, and photocatalyst are weighed into a vial. Dichloromethane is added (to achieve ~0.1 M concentration), and the headspace is flushed with argon before sealing the vial. The reaction mixture is stirred under irradiation from 395-405 nm LEDs with fan cooling for 18 hours. Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography.

Conclusion and Future Outlook

The field of sulfinylamine chemistry has been revitalized. The journey from Böttinger's initial, challenging synthesis to the modern suite of stable, versatile reagents like TrNSO and TIPS-NSO showcases a remarkable evolution in synthetic chemistry. These reagents have transformed sulfinylamines from esoteric curiosities into powerful building blocks for constructing high-value sulfur pharmacophores. The development of modular, one-pot, and photocatalytic strategies has significantly broadened the accessibility of sulfinamides, sulfonimidamides, and sulfoximines, enabling their increased exploration in medicinal and agrochemical research. Future work will likely focus on developing catalytic, enantioselective additions to sulfinylamines, expanding the substrate scope even further, and discovering new modes of reactivity for this fascinating and synthetically potent class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulfonimidoylation Reagent: TrNSO | TCI AMERICA [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides [organic-chemistry.org]

- 16. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Electrophilicity of 1-Methyl-4-(sulfinylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electrophilicity of 1-methyl-4-(sulfinylamino)benzene, a compound more commonly known as N-sulfinyl-p-toluidine. This reagent is a valuable building block in organic synthesis, primarily recognized for its role as an electrophilic component in cycloaddition reactions. This document will delve into its synthesis, its behavior in hetero-Diels-Alder reactions, and the factors influencing its reactivity. Detailed experimental protocols and structured data are provided to facilitate its application in research and development.

Introduction

This compound (N-sulfinyl-p-toluidine) belongs to the class of N-sulfinylanilines. These compounds are characterized by the presence of a sulfinyl group (-N=S=O) attached to an aromatic amine. The electron-withdrawing nature of the sulfinyl group significantly influences the electronic properties of the aromatic ring and imparts a pronounced electrophilic character to the nitrogen-sulfur double bond. This electrophilicity is the cornerstone of its synthetic utility, particularly in [4+2] cycloaddition reactions where it serves as a heterodienophile.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of p-toluidine with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

General Synthesis Workflow

The synthesis process can be visualized as a two-step process involving the formation of an intermediate which then eliminates HCl to yield the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

p-Toluidine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous benzene or toluene

-

Petroleum ether

Procedure:

-

A solution of p-toluidine in anhydrous benzene is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

An equimolar amount of pyridine is added to the solution.

-

The flask is cooled in an ice bath.

-

A solution of thionyl chloride in anhydrous benzene is added dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The precipitated pyridinium hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by distillation under reduced pressure or by recrystallization from a suitable solvent like petroleum ether to yield this compound as a yellow-orange liquid or low-melting solid.

Reactivity and Electrophilicity in Hetero-Diels-Alder Reactions

The primary manifestation of the electrophilic character of this compound is its reactivity as a dienophile in hetero-Diels-Alder reactions. In these reactions, the -N=S- double bond of the sulfinylamino group acts as the dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-1,2-thiazine 1-oxide derivative.

General Reaction Scheme

The cycloaddition reaction proceeds via a concerted [4+2] mechanism.

Caption: General pathway of a hetero-Diels-Alder reaction involving this compound.

Factors Influencing Reactivity and Electrophilicity

The reactivity of N-sulfinylanilines in Diels-Alder reactions is influenced by several factors:

-

Substituents on the Aromatic Ring: Electron-withdrawing groups on the aniline ring enhance the electrophilicity of the -N=S- bond, increasing the reaction rate. Conversely, electron-donating groups, such as the methyl group in this compound, slightly decrease the reactivity compared to unsubstituted N-sulfinylaniline, making it a moderately reactive dienophile.

-

Nature of the Diene: The reaction is generally faster with electron-rich dienes.

-

Lewis Acid Catalysis: The electrophilicity of the sulfinylamino group can be significantly enhanced by the use of Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄). The Lewis acid coordinates to the oxygen atom of the sulfinyl group, further polarizing the -N=S- bond and lowering the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital).[1][2]

Stereoselectivity

Theoretical studies on the hetero-Diels-Alder reactions of N-sulfinyl dienophiles have shown a preference for the endo adduct. This stereoselectivity is governed by secondary orbital interactions in the transition state.[3] The major secondary orbital interaction determining the endo preference is between the lone pair on the nitrogen atom and the σ orbital of the forming C-C bond.[3]

Quantitative Data on Reactivity

| Dienophile | Diene | Catalyst | Solvent | Temperature | Yield (%) | Diastereoselectivity (endo:exo) | Reference |

| N-Sulfinyl-p-toluenesulfonamide | 1,3-Cyclohexadiene | Chiral Ti(IV) complex | Dichloromethane | -20 °C | up to 69 | N/A (endo favored) | [4] |

| Benzyl N-sulfinylcarbamate | 1,3-Cyclohexadiene | Chiral Bis(oxazoline)-Cu(II) | Dichloromethane | -78 °C | 85 | >95:5 | [5] |

| N-Sulfinylaniline | Norbornene | None | Neat | Room Temp. | High | endo | [6] |

| N-Sulfinyl-p-toluidine | Norbornene | None | Neat | Room Temp. | High | endo | [6] |

Detailed Experimental Protocol: Hetero-Diels-Alder Reaction

The following is a representative protocol for the reaction of an N-sulfinylaniline with a cyclic diene, which can be adapted for this compound.

Reaction of N-Sulfinyl-p-toluidine with Norbornene:

Materials:

-

N-Sulfinyl-p-toluidine

-

Norbornene

-

Anhydrous solvent (e.g., dichloromethane or neat)

-

Petroleum ether

Procedure:

-

In a sealed ampule or a round-bottom flask under an inert atmosphere, N-sulfinyl-p-toluidine is mixed with a slight excess (e.g., 1.5 equivalents) of norbornene.

-

The reaction can be performed neat or in a minimal amount of an anhydrous solvent like dichloromethane.

-

The mixture is stirred at room temperature. The reaction is often exothermic.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the resulting precipitate is collected by filtration.

-

The precipitate is washed with a non-polar solvent like petroleum ether to remove any unreacted starting materials.

-

The product, the corresponding benzo-ortho-thiazine adduct, can be further purified by recrystallization from a suitable solvent such as ethanol.

Conclusion

This compound (N-sulfinyl-p-toluidine) is a versatile reagent whose electrophilic nature is prominently expressed in its participation in hetero-Diels-Alder reactions. Its reactivity can be modulated by the choice of diene and the use of Lewis acid catalysts. The predictable stereochemical outcome of these cycloadditions makes it a valuable tool for the synthesis of complex nitrogen- and sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process [mdpi.com]

- 2. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]

- 3. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of N-Sulfinyl-p-toluidine: A Technical Guide

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-sulfinyl-p-toluidine. The information is intended for researchers, scientists, and drug development professionals working with this and related chemical entities. Due to the limited availability of direct experimental data on N-sulfinyl-p-toluidine, this guide leverages data from its precursor, p-toluidine, and outlines detailed experimental protocols for the comprehensive thermal analysis of N-sulfinyl-p-toluidine.

Introduction

N-sulfinyl-p-toluidine belongs to the N-sulfinylaniline class of compounds, which are recognized for their utility as synthetic intermediates. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and reaction conditions. Understanding the decomposition pathways and products is essential for ensuring safety and predicting potential degradation impurities in pharmaceutical development. This guide summarizes the available thermal analysis data of a key precursor and provides robust experimental methodologies for the detailed characterization of N-sulfinyl-p-toluidine.

Thermal Analysis Data

Thermogravimetric Analysis (TGA) of p-Toluidine

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the key thermal decomposition parameters for p-toluidine.

| Parameter | Value | Reference |

| Onset of Decomposition | 96 °C | [1] |

| Endset of Decomposition | 166 °C | [1] |

| Temperature of Maximum Decomposition Rate (Tmax) | 136.03 °C | [1] |

Table 1: TGA Data for the Thermal Decomposition of p-Toluidine

Differential Scanning Calorimetry (DSC) of p-Toluidine

DSC is used to measure the heat flow associated with thermal transitions in a material. The melting point of p-toluidine, a key physical property, is presented below.

| Parameter | Value | Reference |

| Melting Point | 41-46 °C | [2] |

Table 2: Physical Property Data for p-Toluidine

Experimental Protocols

To determine the precise thermal stability and decomposition characteristics of N-sulfinyl-p-toluidine, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the decomposition profile of N-sulfinyl-p-toluidine, particularly considering its potential air and moisture sensitivity.

Objective: To determine the onset of decomposition, weight loss steps, and the temperature of maximum decomposition rate.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Due to the potential sensitivity of N-sulfinyl-p-toluidine to air and moisture, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox).

-

Sample Loading: Accurately weigh 5-10 mg of the sample into an alumina crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature at which 5% mass loss occurs (T5%), and the peak of the first derivative of the TGA curve (DTG), which corresponds to the temperature of the maximum rate of decomposition (Tmax).

TGA Experimental Workflow

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the volatile and semi-volatile decomposition products of N-sulfinyl-p-toluidine.

Objective: To separate and identify the chemical species produced during the thermal decomposition of the sample.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of N-sulfinyl-p-toluidine into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A stepped pyrolysis can be employed (e.g., 200 °C, 400 °C, and 600 °C) to observe the evolution of different products with increasing thermal energy. A single pyrolysis temperature corresponding to the Tmax from TGA can also be used.

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

Injector: Split/splitless injector, with the split ratio optimized for the expected concentration of analytes.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Py-GC-MS Experimental Workflow

Potential Decomposition Pathways

Based on the structure of N-sulfinyl-p-toluidine and the known thermal decomposition of related aromatic amines and sulfur compounds, several decomposition pathways can be postulated. When heated, p-toluidine is known to emit toxic fumes of nitrogen oxides.[3] The N-S bond in N-sulfinyl-p-toluidine is expected to be a point of initial cleavage.

A plausible decomposition pathway could involve the homolytic cleavage of the N-S bond, leading to the formation of radical species. These highly reactive intermediates could then undergo a variety of subsequent reactions, including dimerization, disproportionation, and fragmentation of the aromatic ring at higher temperatures, ultimately leading to the formation of gaseous products such as oxides of nitrogen and sulfur.

Postulated Decomposition Pathway

Conclusion

This technical guide has provided an overview of the thermal stability and decomposition of N-sulfinyl-p-toluidine. While direct experimental data for this specific compound is limited, information on its precursor, p-toluidine, offers a useful starting point for understanding its thermal behavior. The detailed experimental protocols for TGA and Py-GC-MS outlined herein provide a robust framework for researchers to fully characterize the thermal properties of N-sulfinyl-p-toluidine. A postulated decomposition pathway based on fundamental chemical principles has also been presented. Further experimental investigation is necessary to definitively elucidate the thermal decomposition mechanism and products of N-sulfinyl-p-toluidine.

References

Solubility Profile of 1-methyl-4-(sulfinylamino)benzene and Related Aromatic Amines in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of aromatic compounds containing sulfinylamino and related functional groups, with a focus on 1-methyl-4-(sulfinylamino)benzene. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from structurally similar and relevant compounds, namely p-toluidine and p-toluenesulfonamide, to provide a representative understanding of solubility in various organic solvents. Furthermore, this document outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds, which can be applied to this compound in a laboratory setting. Visual diagrams are included to illustrate the experimental workflow for solubility determination.

Introduction

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This compound, also known as N-sulfinyl-p-toluidine, is an organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility behavior is essential for its effective application. This guide aims to provide a comprehensive resource on this topic, addressing the current data landscape and providing practical experimental methodologies.

Solubility of Related Aromatic Compounds

Qualitative Solubility of p-Toluidine

p-Toluidine, which shares the p-methylbenzene core with the target compound but has an amino group instead of a sulfinylamino group, exhibits the following qualitative solubility profile:

-

Very Soluble: Ethanol, Pyridine

-

Soluble: Diethyl Ether, Acetone, Carbon Tetrachloride[1]

This suggests that this compound is also likely to be soluble in polar protic and aprotic organic solvents.

Quantitative Solubility of p-Toluenesulfonamide

A comprehensive study on the solubility of p-toluenesulfonamide, another structurally related compound, provides quantitative data in a wide range of organic solvents. The data, determined using a static gravimetric method at various temperatures, is summarized in the table below. This data serves as a valuable proxy for estimating the solubility of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Methanol | 273.15 | 135.6 |

| 298.15 | 293.1 | |

| 323.15 | 568.4 | |

| Ethanol | 273.15 | 68.45 |

| 298.15 | 154.2 | |

| 323.15 | 321.7 | |

| Acetone | 273.15 | 215.3 |

| 298.15 | 389.2 | |

| 323.15 | 645.1 | |

| Dichloromethane | 273.15 | 8.78 |

| 298.15 | 21.45 | |

| 323.15 | 47.89 | |

| Ethyl Acetate | 273.15 | 54.32 |

| 298.15 | 115.9 | |

| 323.15 | 224.8 |

Data extracted from a study on p-toluenesulfonamide solubility.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the static gravimetric method.

Materials and Apparatus

-

Compound of interest (e.g., this compound)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials to facilitate the separation of the undissolved solid from the saturated solution.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the withdrawn saturated solution to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the mass or volume of the solvent used.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents by examining the behavior of structurally similar compounds. The provided experimental protocol offers a practical framework for researchers to determine precise solubility data for this compound and others like it. Accurate solubility data is paramount for the successful development and application of new chemical entities in various scientific and industrial fields. It is recommended that experimental solubility studies be conducted for this compound to build upon the foundational information presented in this guide.

References

A Technical Guide to Quantum Chemical Analysis of N-Sulfinyl-p-toluidine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-sulfinyl amines are a class of organosulfur compounds featuring the reactive N=S=O functional group. Their unique electronic structure makes them valuable intermediates in organic synthesis. N-sulfinyl-p-toluidine, as a representative of this class, presents an interesting target for theoretical investigation to elucidate its structural, electronic, and reactive properties. This guide provides a comprehensive framework for conducting in-depth quantum chemical calculations on N-sulfinyl-p-toluidine. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this whitepaper outlines the established methodologies and theoretical protocols based on studies of analogous sulfonamides and other N-sulfinyl compounds.[1] The aim is to equip researchers with a robust workflow for predicting molecular properties, interpreting spectroscopic data, and understanding chemical reactivity through modern computational techniques.

Introduction to N-sulfinyl-p-toluidine

N-sulfinyl-p-toluidine is an aromatic sulfinylamine with the chemical formula C₇H₇NOS. It consists of a p-tolyl group attached to the nitrogen atom of a sulfinylamine (-N=S=O) moiety. Understanding the molecular geometry, electronic charge distribution, and frontier molecular orbitals of this compound is crucial for predicting its behavior in chemical reactions and its potential applications in materials science and drug development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to obtaining this information.[1][2]

Experimental Protocols: Synthesis

A robust computational study is often complemented by experimental data. The synthesis of N-sulfinyl amines is typically achieved through the condensation of a primary amine with thionyl chloride (SOCl₂). While various methods exist, a common laboratory-scale protocol is provided below.

Detailed Method for Synthesis of N-sulfinyl-p-toluidine:

This protocol is adapted from general procedures for the synthesis of N-sulfinyl imines.[3][4][5]

-

Reaction Setup: A solution of p-toluidine (1 equivalent) in a dry, inert solvent such as toluene or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).

-

Reagent Addition: Thionyl chloride (SOCl₂, ~1.1 equivalents), dissolved in the same dry solvent, is added dropwise to the stirred solution of p-toluidine over 30-60 minutes. The reaction is exothermic and produces HCl gas, so proper ventilation and a gas trap are necessary.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts (e.g., p-toluidine hydrochloride). The filtrate is then concentrated under reduced pressure to yield the crude N-sulfinyl-p-toluidine.

-

Purification: The crude product is often purified by vacuum distillation or column chromatography on silica gel to obtain the final product in high purity.

-

Characterization: The structure of the synthesized N-sulfinyl-p-toluidine is confirmed using standard spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. These experimental spectra serve as benchmarks for the computationally predicted spectra.

Computational Methodology and Workflow

The core of this guide is the theoretical investigation of N-sulfinyl-p-toluidine using DFT. This method provides a good balance between computational cost and accuracy for molecules of this size.[1][2] The entire process can be visualized as a systematic workflow.

Protocol for Computational Analysis:

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or PySCF.[1][6][7]

-

Method Selection: The B3LYP hybrid functional is widely used and has been shown to provide reliable results for organic molecules.[8] A Pople-style basis set, such as 6-311++G(d,p), is recommended for a good description of the electronic structure, including polarization and diffuse functions.[9]

-

Geometry Optimization: An initial structure of N-sulfinyl-p-toluidine is drawn and its geometry is optimized to find the lowest energy conformation on the potential energy surface.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the theoretical vibrational (IR and Raman) spectra.

-

Electronic Spectra Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, which can be correlated with the experimental UV-Vis spectrum.[9][10][11]

-

Molecular Orbital and Population Analysis: Further analyses, including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are performed on the optimized structure to understand its electronic properties and reactivity.[2][12]

Results and Discussion: A Predictive Analysis

This section details the expected outcomes from the computational workflow. As there is no published computational data specifically for N-sulfinyl-p-toluidine, the tables below use representative data from analogous sulfonamide-Schiff base derivatives to illustrate the format and type of results expected.[2][8]

Molecular Geometry

The optimization calculation provides precise bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule and can be compared with experimental data from X-ray crystallography if available.

Table 1: Predicted Optimized Geometric Parameters (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | S=O | 1.452 |

| N=S | 1.531 | |

| C-N | 1.415 | |

| C-S (Aromatic) | - | |

| **Bond Angles (°) ** | O=S=N | 118.5 |

| C-N=S | 125.7 | |

| C-C-N (Aromatic) | 120.1 |

| Dihedral Angles (°) | C-C-N=S | ~180 (planar) or ~0 (cis) |

Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectra, which can be used to interpret and assign experimental results.

-

FT-IR Spectrum: Calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions. For N-sulfinyl-p-toluidine, characteristic peaks would include the asymmetric and symmetric stretching of the S=O group and the N=S bond stretch.[8]

-

UV-Vis Spectrum: TD-DFT calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. These transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[9][10][11]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra.[8]

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative Data for a Sulfonamide-Schiff Base)[8]

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3446 | 3315 | Secondary Amine Stretch |

| ν(C=N) | 1634 | 1617 | Azomethine Stretch |

| νₐₛ(SO₂) | 1334 | 1345 | Asymmetric SO₂ Stretch |

| νₛ(SO₂) | 1252 | 1186 | Symmetric SO₂ Stretch |

| Electronic Transition | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |

| S₀ → S₁ | 363 | 380 | HOMO → LUMO (n→π*) |

| NMR Shift (ppm) | Calculated (ppm) | Experimental (ppm) | Assignment |

| ¹H (CH=N) | 8.60 | 8.40 | Azomethine Proton |

| ¹³C (CH=N) | 147.63 | 191.23 | Azomethine Carbon |

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[2][8]

Table 3: Predicted FMO Properties and Reactivity Descriptors (Illustrative Data)

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -6.25 |

| LUMO Energy | E(LUMO) | - | -2.15 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.10 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | 2.05 |

| Chemical Softness | S | 1/(2η) | 0.24 |

| Electronegativity | χ | -(E(HOMO) + E(LUMO))/2 | 4.20 |

| Electrophilicity Index | ω | χ²/(2η) | 4.29 |

A smaller energy gap (ΔE) suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[2]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These are sites for electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), usually around hydrogen atoms. These are sites for nucleophilic attack.

For N-sulfinyl-p-toluidine, the MEP would likely show a significant negative potential around the oxygen atom of the S=O group and a positive potential around the hydrogen atoms of the methyl group and the aromatic ring.[13][14]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the Lewis-like bonding structure, including charge transfer and hyperconjugative interactions within the molecule.[12][15] It quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

Table 4: Second-Order Perturbation Analysis from NBO (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)¹ | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(N-S) | 15.2 | Lone Pair → Antibond |

| π(C-C) Aromatic | π*(C-C) Aromatic | 20.5 | π → π* delocalization |

| σ(C-H) Methyl | σ*(C-N) | 2.8 | Hyperconjugation |

¹ E(2) is the energy of hyperconjugative interaction.

Significant E(2) values indicate strong electronic delocalization, which contributes to the overall stability of the molecule. For N-sulfinyl-p-toluidine, key interactions would involve the lone pairs on the oxygen and nitrogen atoms and the π-system of the aromatic ring.

Conclusion

This technical guide outlines a comprehensive computational strategy for the characterization of N-sulfinyl-p-toluidine. By employing Density Functional Theory, a wealth of information regarding the molecule's geometry, spectroscopic properties, electronic structure, and reactivity can be obtained. The workflow presented, from molecular input to detailed electronic analysis, provides a clear and reproducible protocol for researchers. The analyses described—FMO, MEP, and NBO—offer deep insights into the chemical nature of the molecule, which are essential for predicting its behavior and designing new applications. While this guide is based on established methods for analogous compounds, its application to N-sulfinyl-p-toluidine will undoubtedly yield valuable data, paving the way for further experimental and theoretical exploration in the field of organosulfur chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct synthesis of N -sulfinyl- and N -sulfonylimines via copper/ l -proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamid ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26490E [pubs.rsc.org]